molecular formula C12H17ClN2OS B2425365 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide CAS No. 2411297-60-2

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide

Cat. No. B2425365
CAS RN: 2411297-60-2
M. Wt: 272.79
InChI Key: BCJWDDFVJQGCNL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide is not fully understood. However, it is believed to act as a potent inhibitor of protein kinase C (PKC), an enzyme that plays a key role in signal transduction pathways. By inhibiting PKC, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide is its ability to modulate various cellular processes, making it a valuable tool for studying different biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide. One potential direction is the development of more potent and selective inhibitors of PKC. Additionally, this compound may be studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Finally, the mechanism of action of this compound may be further elucidated to better understand its effects on different cellular processes.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide involves the reaction of 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylacetamide in the presence of a base to yield the final product.

Scientific Research Applications

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

properties

IUPAC Name

2-chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c1-3-10-14-8-5-4-6-9(12(8)17-10)15(2)11(16)7-13/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJWDDFVJQGCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C(CCC2)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylacetamide

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